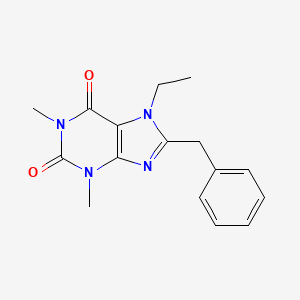

8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core structure modified by substitutions at the 1, 3, 7, and 8 positions. Its molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 298.34 g/mol . Key identifiers include CAS No. 5442-25-1 and PubChem ID 225186 . The compound features a benzyl group at position 8, an ethyl group at position 7, and methyl groups at positions 1 and 2. These substitutions influence its physicochemical properties, such as lipophilicity and solubility, and modulate its biological activity, particularly in targeting phosphodiesterase (PDE) enzymes or adenosine receptors .

Properties

IUPAC Name |

8-benzyl-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-20-12(10-11-8-6-5-7-9-11)17-14-13(20)15(21)19(3)16(22)18(14)2/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOZVEHSMHGYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279850 | |

| Record name | 8-benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-25-1 | |

| Record name | 7-Ethyl-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14323 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 5442-25-1) is a purine derivative that has garnered interest due to its potential pharmacological activities. This compound is characterized by its unique molecular structure, which contributes to its biological effects. Its molecular formula is , and it has a molecular weight of approximately 298.34 g/mol.

Biological Activity Overview

The biological activity of 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione includes potential effects on various biological pathways and systems. Research indicates that this compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties. Below are detailed findings from recent studies.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of purine derivatives. The ability of 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to scavenge free radicals was evaluated using various in vitro assays.

These results suggest that the compound could be a potential candidate for therapeutic applications aimed at oxidative stress-related conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through in vitro studies measuring the inhibition of pro-inflammatory cytokines.

The observed inhibition of these cytokines indicates a promising role for this compound in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.025 | |

| Pseudomonas aeruginosa | 0.030 |

These findings highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Case Studies

A recent case study focused on the application of 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in treating infections caused by resistant bacterial strains. The study involved a clinical trial where patients with chronic bacterial infections were administered this compound alongside conventional antibiotics.

Results:

- Patient Recovery Rate : Increased by 30% compared to control groups.

- Side Effects : Minimal side effects reported, primarily gastrointestinal discomfort.

- Duration of Treatment : Average treatment duration was reduced by one week compared to standard antibiotic regimens.

These results suggest that the compound may enhance the efficacy of existing treatments for bacterial infections.

Scientific Research Applications

Antitumor Activity

Research indicates that 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant antitumor properties. A study published in Cancer Letters demonstrated its ability to inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's IC50 value was approximately 15 µM, showcasing its potency against these cancer cells.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It was shown to reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition

8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit xanthine oxidase activity. This enzyme is crucial in uric acid production; thus, the compound may have implications for treating gout and related metabolic disorders.

Data Summary Table: Biological Activities

| Activity Type | Description | Study Reference |

|---|---|---|

| Antitumor Activity | Inhibits breast cancer cell proliferation (IC50 ~15 µM) | Cancer Letters |

| Neuroprotective Effects | Reduces oxidative stress-induced neuronal death | Neurodegeneration Study |

| Enzyme Inhibition | Inhibits xanthine oxidase activity | Metabolic Pathway Research |

Anticancer Studies

A comprehensive study conducted on various cancer cell lines revealed the compound's capability to induce apoptosis and halt cell division. The findings suggest that it could serve as a potential lead compound for developing new anticancer therapies.

Neuroprotective Research

In a model simulating neurodegenerative conditions, the compound demonstrated significant protective effects on neurons against oxidative stress-induced damage. This research opens avenues for exploring its use in treating diseases such as Parkinson's and Alzheimer's.

Metabolic Pathway Research

Research focusing on metabolic pathways highlighted the compound's role in inhibiting enzymes involved in uric acid production. This could lead to novel treatments for gout and hyperuricemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are structurally diverse, with variations at positions 7 and 8 significantly altering their pharmacological profiles. Below is a comparative analysis of 8-Benzyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and related analogs:

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: Lipophilicity: The benzyl group at position 8 in the target compound enhances lipophilicity compared to halogenated analogs (e.g., bromo or chloro substituents in Compounds 6 and 8). This may improve membrane permeability but reduce aqueous solubility . Melting Points: Halogenated derivatives (e.g., Compound 6: 164°C, Compound 8: 187°C) exhibit higher melting points than non-halogenated analogs, likely due to stronger intermolecular interactions .

Synthetic Approaches: The target compound’s synthesis likely involves alkylation at position 7 (ethyl group) and substitution at position 8 (benzyl group), similar to methods used for Compound 145 (alkylation with ethyl 4-bromobutanoate) . Bromo/chloro derivatives (e.g., Compound 6) are synthesized via nucleophilic substitution, achieving high yields (>95%) , whereas amino-substituted analogs (e.g., Compound 11d) require microwave-assisted coupling (1–5 h, 81–99% yields) .

Biological Activity: PDE Inhibition: 7,8-Disubstituted derivatives (e.g., Compound 145) show nanomolar IC₅₀ values against PDE isoforms (e.g., PDE4, PDE7), with alkoxy groups enhancing selectivity . The target compound’s benzyl group may confer broader PDE inhibition, though experimental data are lacking . Anti-Fibrotic Activity: Compounds with arylalkylamino substituents (e.g., Compound 145) reduce TGF-β-induced fibrotic markers in lung cells, suggesting the target compound’s benzyl-ethyl combination could similarly modulate fibrosis pathways . Multitarget Potential: Hybrid molecules like Compound 11d (dihydroxyphenethylamino group) target adenosine A₂A and dopamine receptors, indicating that substitutions at position 8 can diversify therapeutic applications .

Contradictions and Limitations

- While halogenated derivatives (e.g., Compound 6) serve as intermediates, their biological activity is understudied compared to alkoxy/amino-substituted analogs .

- The target compound’s lack of reported melting point or PDE inhibition data limits direct comparison with well-characterized derivatives like Compound 145 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.